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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

Cat. No.: B1321325 Get Quote

Comparative Spectroscopic Analysis of 6-
Cyanopyridine-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

Spectroscopic and Physicochemical Properties

In the landscape of pharmaceutical research and materials science, pyridine carboxylic acids

and their derivatives are pivotal building blocks. Among these, cyanopyridine carboxylic acids

are of particular interest due to the combined electronic effects of the electron-withdrawing

cyano and carboxylic acid groups on the pyridine ring. This guide provides a comprehensive

spectroscopic and physicochemical comparison of 6-cyanopyridine-2-carboxylic acid and its

structural isomers, 4-cyanopyridine-2-carboxylic acid and 5-cyanopyridine-2-carboxylic acid.

The data presented herein, including detailed experimental protocols and visual workflows, is

intended to aid in the unambiguous identification, characterization, and selection of these

compounds for various research and development applications.

Physicochemical Properties: A Side-by-Side
Comparison
A fundamental aspect of compound characterization begins with its physical properties. The

following table summarizes the key physicochemical data for 6-cyanopyridine-2-carboxylic
acid and its isomers.
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Property
6-Cyanopyridine-2-
carboxylic Acid

4-Cyanopyridine-2-
carboxylic Acid[1]

5-Cyanopyridine-2-
carboxylic Acid[2]

Molecular Formula C₇H₄N₂O₂ C₇H₄N₂O₂ C₇H₄N₂O₂

Molecular Weight 148.12 g/mol 148.12 g/mol 148.12 g/mol

CAS Number 872602-74-9 640296-19-1 53234-55-2

Melting Point (°C) Not available Not available 210-215

Spectroscopic Characterization: Unambiguous
Identification
Spectroscopic techniques are indispensable for the structural elucidation and purity

assessment of organic compounds. This section provides a detailed comparison of the

expected spectroscopic signatures for 6-cyanopyridine-2-carboxylic acid and its isomers

based on established principles and data from analogous compounds.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the pyridine

ring protons are highly sensitive to the positions of the cyano and carboxylic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton
6-Cyanopyridine-2-
carboxylic Acid
(Predicted)

4-Cyanopyridine-2-
carboxylic Acid
(Predicted)

5-Cyanopyridine-2-
carboxylic Acid
(Predicted)

H3 ~8.3-8.5 ~8.9-9.1 ~8.4-8.6

H4 ~8.1-8.3 - ~9.2-9.4

H5 ~8.0-8.2 ~8.7-8.9 -

H6 - ~8.8-9.0 ~9.0-9.2

-COOH ~13.0-14.0 (broad) ~13.0-14.0 (broad) ~13.0-14.0 (broad)
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Note: These are estimated values based on the known effects of cyano and carboxylic acid

groups on the pyridine ring. Actual values may vary.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for

determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in

the pyridine ring and the nitrile and carboxyl groups are distinct for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon
6-Cyanopyridine-2-
carboxylic Acid
(Predicted)

4-Cyanopyridine-2-
carboxylic Acid
(Predicted)

5-Cyanopyridine-2-
carboxylic Acid
(Predicted)

C2 (-COOH) ~164-166 ~164-166 ~164-166

C3 ~128-130 ~125-127 ~123-125

C4 (-CN) ~138-140 ~118-120 ~140-142

C5 ~125-127 ~152-154 ~110-112

C6 (-CN) ~150-152 ~151-153 ~154-156

-CN ~116-118 ~116-118 ~116-118

Note: These are estimated values. The chemical shifts of the quaternary carbons (C2, C4, C5,

C6) can be particularly sensitive to the substitution pattern.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies of the carboxylic acid and cyano groups are key

identifiers.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)
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Functional Group
6-Cyanopyridine-2-
carboxylic Acid (Expected)

Alternative Compounds
(General Range)

O-H stretch (Carboxylic acid) 3200-2500 (broad) 3300-2500 (broad)[3]

C-H stretch (Aromatic) 3100-3000 3100-3000

C≡N stretch (Nitrile) 2240-2220 2260-2220[3]

C=O stretch (Carboxylic acid) 1725-1700
1725-1700 (dimer), 1760

(monomer)[3]

C=N, C=C stretch (Pyridine

ring)
1600-1450 1600-1450

C-O stretch (Carboxylic acid) 1320-1210 1320-1210

O-H bend (Carboxylic acid) 950-910 950-910

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Fragmentation

Ion
6-Cyanopyridine-2-
carboxylic Acid (Expected
m/z)

Fragmentation Pathway

[M]⁺• 148 Molecular Ion

[M-OH]⁺ 131 Loss of hydroxyl radical

[M-COOH]⁺ 103 Loss of carboxyl group

[M-HCN]⁺• 121 Loss of hydrogen cyanide
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Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the cyanopyridine carboxylic acid isomer in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Acquire at least 16 scans.

Set the spectral width to cover a range of 0-15 ppm.

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Acquire at least 1024 scans.

Set the spectral width to cover a range of 0-200 ppm.

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent

disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Perform a background subtraction.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by dissolving it in a suitable solvent for electrospray ionization (ESI).

Ionization: Use Electron Ionization (EI) for volatile samples or ESI for less volatile samples.

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For high-

resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass

analyzer to determine the exact mass and elemental composition.

Visualizing the Workflow
To aid in understanding the logical flow of spectroscopic analysis, the following diagrams

illustrate a typical experimental workflow and a conceptual signaling pathway where such a

molecule might be involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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